2-cyano-N-(2-ethylphenyl)-3-pyridin-3-ylpropanamide
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Overview
Description
2-cyano-N-(2-ethylphenyl)-3-pyridin-3-ylpropanamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds. The presence of the cyano group and the pyridine ring in its structure makes it a versatile compound in organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of 2-cyano-N-(2-ethylphenyl)-3-pyridin-3-ylpropanamide are yet to be identified. This compound belongs to the class of 2-pyridone-containing heterocycles, which are considered privileged scaffolds in drug discovery due to their behavior as hydrogen bond donors and/or acceptors .
Mode of Action
It is known that 2-pyridone-containing heterocycles can interact with their targets through hydrogen bonding . The cyano and acetamido groups in the compound may enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Biochemical Pathways
It is known that 2-pyridone-containing heterocycles can affect various biochemical pathways, leading to a range of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, α-glucosidase inhibitor, and cardiotonic activities .
Pharmacokinetics
2-pyridone-containing heterocycles are known for their remarkable physicochemical properties such as metabolic stability, solubility in water, and lipophilicity , which can impact their absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyano-N-(2-ethylphenyl)-3-pyridin-3-ylpropanamide typically involves the reaction of 2-ethylphenylamine with cyanoacetic acid derivatives under specific conditions. One common method is the direct treatment of 2-ethylphenylamine with methyl cyanoacetate without solvent at room temperature, which affords the target cyanoacetamide compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .
Industrial Production Methods: Industrial production of cyanoacetamides, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may involve the use of catalysts to accelerate the reaction and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 2-cyano-N-(2-ethylphenyl)-3-pyridin-3-ylpropanamide
Properties
IUPAC Name |
2-cyano-N-(2-ethylphenyl)-3-pyridin-3-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-14-7-3-4-8-16(14)20-17(21)15(11-18)10-13-6-5-9-19-12-13/h3-9,12,15H,2,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YICFJGNYIQOYJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(CC2=CN=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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